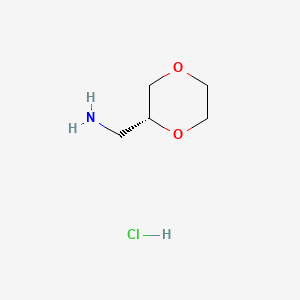

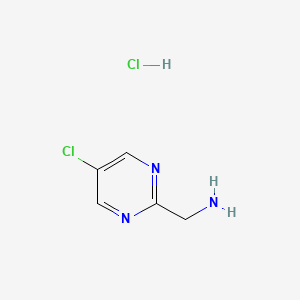

(R)-(1,4-Dioxan-2-yl)methanamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“®-(1,4-Dioxan-2-yl)methanamine hydrochloride” is a derivative of methylamine . Methylamine is an organic compound with a formula of CH3NH2. This colorless gas is a derivative of ammonia, but with one hydrogen atom being replaced by a methyl group . It is the simplest primary amine . Methylamine is sold as a solution in methanol, ethanol, tetrahydrofuran, or water, or as the anhydrous gas in pressurized metal containers .

Synthesis Analysis

Methylamine, the base compound of “®-(1,4-Dioxan-2-yl)methanamine hydrochloride”, can be synthesized through various methods. One common method involves the reaction of formaldehyde with ammonium chloride . Another method employs Boc-benzylamine as the starting material and TsOCD3 as the deuterated methylation reagent .Molecular Structure Analysis

The molecular structure of “®-(1,4-Dioxan-2-yl)methanamine hydrochloride” can be represented by the formula CH5N . The 3D structure of this compound can be viewed using specific software .Chemical Reactions Analysis

Methylamine serves as a precursor for the synthesis of numerous other commercially available compounds . It is used as a building block for the synthesis of various organic compounds, including plastics, pharmaceuticals, and more .Physical And Chemical Properties Analysis

The physical and chemical properties of “®-(1,4-Dioxan-2-yl)methanamine hydrochloride” are similar to those of methylamine. Methylamine is a colorless gas with a strong odor similar to rotten fish . It is highly soluble in water and polar organic solvents .科学的研究の応用

Environmental Impact and Remediation Efforts

1,4-Dioxane is recognized for its environmental persistence and has been identified as a contaminant of concern, particularly in water supplies. The compound's stability and solubility in water facilitate its widespread presence in groundwater, leading to significant contamination challenges. Research emphasizes the need for innovative remediation technologies beyond conventional adsorption and filtration methods, given the compound's resistance to these treatments. Efforts are directed towards understanding its environmental fate, effective detection strategies, and development of novel removal techniques to mitigate its impact on public health and ecosystems (Godri Pollitt et al., 2019).

Toxicological Profile and Health Implications

The toxicological understanding of 1,4-dioxane highlights its classification as a probable human carcinogen based on animal studies demonstrating liver carcinogenicity across species. This classification underlines the importance of research into its health effects, mechanisms of action, and exposure risks to humans. Current knowledge gaps in human health effects necessitate further studies to establish clear exposure guidelines and risk assessments to protect public health (Godri Pollitt et al., 2019).

Analytical Detection and Monitoring

Advancements in analytical techniques for detecting 1,4-dioxane at low concentrations in environmental samples are critical for monitoring its distribution and assessing remediation efficacy. Research is focused on developing sensitive, accurate, and cost-effective methods for routine monitoring, which is essential for informing public health policies and environmental management strategies (Godri Pollitt et al., 2019).

Safety and Hazards

Methylamine, the base compound of “®-(1,4-Dioxan-2-yl)methanamine hydrochloride”, is considered hazardous. It may form combustible dust concentrations in air and may be corrosive to metals . It is toxic if swallowed and harmful in contact with skin . It causes skin irritation and serious eye irritation, and may cause an allergic skin reaction . It is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure .

特性

IUPAC Name |

[(2R)-1,4-dioxan-2-yl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c6-3-5-4-7-1-2-8-5;/h5H,1-4,6H2;1H/t5-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPQNAKGJOGYMDZ-NUBCRITNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CO1)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H](CO1)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Oxabicyclo[4.1.0]heptane, 3-(fluoromethyl)-](/img/no-structure.png)

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol](/img/structure/B591734.png)

![{Hydroxy[(2-methyl-2-propanyl)oxy]amino}(oxo)acetic acid](/img/structure/B591753.png)